molecular formula C17H26N4O2S B2892964 N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide CAS No. 1118821-28-5

N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide

Cat. No.: B2892964
CAS No.: 1118821-28-5
M. Wt: 350.48
InChI Key: IOXNXSBVSZYTKN-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a propanamide group, making it a complex molecule with diverse chemical properties.

Properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-11-15(12(2)19-17(18-11)24-4)5-6-16(23)20-14-7-9-21(10-8-14)13(3)22/h14H,5-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXNXSBVSZYTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The piperidine and pyrimidine rings are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using high-throughput reactors, continuous flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Alternatively, it may bind to receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]ethanamide: Similar structure with an ethanamide group instead of a propanamide group.

Uniqueness

N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyrimidine rings, along with the propanamide linker, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

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